molecular formula C24H19NO4 B298197 methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No. B298197
M. Wt: 385.4 g/mol
InChI Key: NKPHXTFMPATVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate, also known as MDPM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDPM is a member of the pyrrole class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

Methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of this compound to the sigma-1 receptor has been shown to modulate the activity of a number of ion channels and neurotransmitter transporters, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor cell growth, and the regulation of lipid metabolism. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of cellular signaling pathways. However, this compound is a synthetic compound that requires specialized expertise in organic chemistry for its synthesis and purification. Additionally, this compound has not yet been approved for clinical use, which limits its potential applications in human research.

Future Directions

There are a number of future directions for research on methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate, including the development of new synthetic methods for its production, the exploration of its potential therapeutic applications in human disease, and the investigation of its mechanism of action at the molecular level. Additionally, the development of new compounds based on the structure of this compound may lead to the discovery of novel drugs targeting the sigma-1 receptor.

Synthesis Methods

Methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with 3-formylindole followed by the reaction of the resulting compound with methyl 2-bromo-3-oxobenzoate. The final product is obtained through a deprotection step using boron tribromide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has shown potential as a research tool in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of the sigma-1 receptor in the modulation of neurotransmitter release. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo. In drug discovery, this compound has been used as a lead compound in the development of new drugs targeting the sigma-1 receptor.

properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C24H19NO4/c1-14-12-16(13-20-22(26)17-8-4-5-9-18(17)23(20)27)15(2)25(14)21-11-7-6-10-19(21)24(28)29-3/h4-13H,1-3H3

InChI Key

NKPHXTFMPATVND-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.